Cas no 24622-34-2 (N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine)
24622-34-2 structure
Product Name:N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine
Numero CAS:24622-34-2
MF:C10H10N2S
MW:190.264800548553
CID:288704
PubChem ID:7130893
Update Time:2025-04-19
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Benzothiazolamine,N-2-propen-1-yl-
- N-ALLYL-1,3-BENZOTHIAZOL-2-AMINE
- N-prop-2-enyl-1,3-benzothiazol-2-amine
- 2-Allylaminobenzthiazol
- AC1OFK73
- AC1Q2AFX
- Allyl-benzothiazol-2-yl-amin
- allyl-benzothiazol-2-yl-amine
- CTK4F4055
- N-allyl-2-aminobenzo[d]thiazole
- N-allylbenzo[d]thiazol-2-amine
- N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine
- CS-0234692
- Z86244150
- SCHEMBL3274477
- EN300-14579
- DTXSID80427877
- AKOS008995116
- 2-Benzothiazolamine, N-2-propen-1-yl-
- SCHEMBL11778581
- 24622-34-2
- N-prop-2-enyl-1, 3-benzothiazol-2-amine
-
- Inchi: 1S/C10H10N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H,11,12)
- Chiave InChI: MRUBCUAZOZBUGC-UHFFFAOYSA-N
- Sorrisi: S1C(=NC2C=CC=CC1=2)NCC=C
Proprietà calcolate
- Massa esatta: 190.0566
- Massa monoisotopica: 190.05646950g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 53.2Ų
Proprietà sperimentali
- PSA: 24.92
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14579-50mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 50mg |
$46.0 | 2023-09-29 | |
| Enamine | EN300-14579-100mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 100mg |
$73.0 | 2023-09-29 | |
| Enamine | EN300-14579-250mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 250mg |
$105.0 | 2023-09-29 | |
| Enamine | EN300-14579-500mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 500mg |
$197.0 | 2023-09-29 | |
| Enamine | EN300-14579-1000mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 1000mg |
$284.0 | 2023-09-29 | |
| Enamine | EN300-14579-2500mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 2500mg |
$558.0 | 2023-09-29 | |
| Enamine | EN300-14579-5000mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 5000mg |
$825.0 | 2023-09-29 | |
| Enamine | EN300-14579-10000mg |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 95.0% | 10000mg |
$1224.0 | 2023-09-29 | |
| Enamine | EN300-14579-0.05g |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 100% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-14579-0.1g |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine |
24622-34-2 | 100% | 0.1g |
$66.0 | 2023-02-09 |
N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
24622-34-2 (N-(prop-2-en-1-yl)-1,3-benzothiazol-2-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso